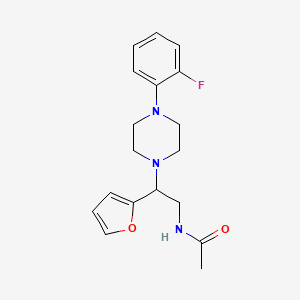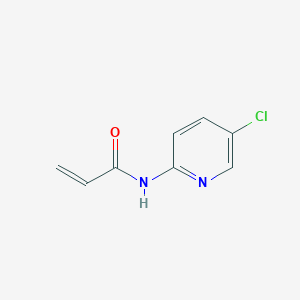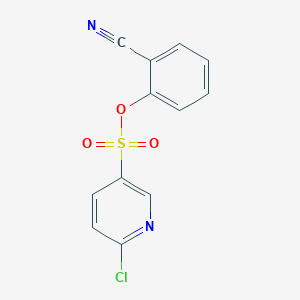
2-Cyanophenyl 6-chloropyridine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanophenyl 6-chloropyridine-3-sulfonate, also known as CCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCPS is a sulfonated pyridine derivative that is widely used in the synthesis of organic compounds and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate is not well understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biological activity, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential anti-cancer agent. This compound has also been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyanophenyl 6-chloropyridine-3-sulfonate is a versatile building block in the synthesis of various organic compounds, making it a valuable tool in organic synthesis. This compound has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery. However, the use of this compound in lab experiments may be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Cyanophenyl 6-chloropyridine-3-sulfonate. One potential area of research is the synthesis of novel this compound derivatives with enhanced biological activity. Another area of research is the development of new synthetic methods for the production of this compound with improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
2-Cyanophenyl 6-chloropyridine-3-sulfonate can be synthesized by the reaction of 2-cyanophenylboronic acid with 6-chloropyridine-3-sulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Cyanophenyl 6-chloropyridine-3-sulfonate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
(2-cyanophenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S/c13-12-6-5-10(8-15-12)19(16,17)18-11-4-2-1-3-9(11)7-14/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDLEKZXFGXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)
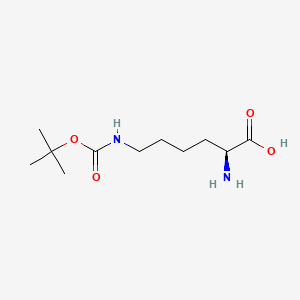
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)
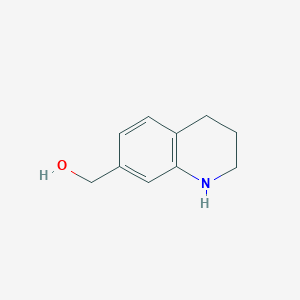
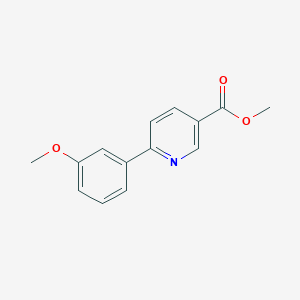

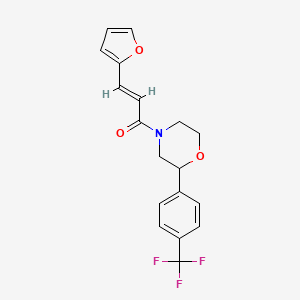
![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
